(2-chloro-1,3-thiazol-5-yl)methyl 4-nitrobenzoate
Description
Properties
IUPAC Name |
(2-chloro-1,3-thiazol-5-yl)methyl 4-nitrobenzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H7ClN2O4S/c12-11-13-5-9(19-11)6-18-10(15)7-1-3-8(4-2-7)14(16)17/h1-5H,6H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OKDAXXUCUMQSNY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(=O)OCC2=CN=C(S2)Cl)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H7ClN2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.70 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2-chloro-1,3-thiazol-5-yl)methyl 4-nitrobenzoate typically involves the reaction of 2-chloro-1,3-thiazole-5-carbaldehyde with 4-nitrobenzoic acid in the presence of a suitable catalyst. The reaction conditions often include the use of solvents such as dichloromethane or chloroform and may require heating to facilitate the esterification process .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency .
Chemical Reactions Analysis
Types of Reactions
(2-chloro-1,3-thiazol-5-yl)methyl 4-nitrobenzoate can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine group under specific conditions.
Reduction: The ester group can be hydrolyzed to yield the corresponding carboxylic acid.
Substitution: The chlorine atom on the thiazole ring can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common reagents include hydrogen peroxide or potassium permanganate.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophilic substitution reactions typically involve reagents like sodium azide or primary amines.
Major Products Formed
Oxidation: Formation of 4-aminobenzoate derivatives.
Reduction: Formation of 4-nitrobenzoic acid.
Substitution: Formation of various substituted thiazole derivatives.
Scientific Research Applications
(2-chloro-1,3-thiazol-5-yl)methyl 4-nitrobenzoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential antimicrobial and antifungal properties.
Medicine: Explored for its potential use in developing new pharmaceuticals, particularly those targeting bacterial infections.
Industry: Utilized in the production of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism of action of (2-chloro-1,3-thiazol-5-yl)methyl 4-nitrobenzoate involves its interaction with specific molecular targets. The thiazole ring can interact with enzymes and receptors, potentially inhibiting their activity. The nitro group may also play a role in generating reactive oxygen species, contributing to its antimicrobial effects .
Comparison with Similar Compounds
Comparison with Similar Compounds
Below is a detailed comparison:
Table 1: Key Structural and Functional Comparisons
Structural and Electronic Differences
- Electron-Withdrawing Groups : The 4-nitrobenzoate group in the target compound confers stronger electron-withdrawing effects compared to clothianidin’s nitroguanidine or thiamethoxam’s oxadiazinan-imine. This may influence hydrolysis rates or receptor-binding affinity .
- Bulk and Solubility : The isoindole-dione derivative () exhibits higher hydrophobicity due to its fused aromatic system, contrasting with the polar nitrobenzoate ester, which may enhance water solubility .
Biological Activity
The compound (2-chloro-1,3-thiazol-5-yl)methyl 4-nitrobenzoate is a synthetic organic molecule that has garnered attention for its potential biological activities. This article provides a detailed examination of its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.
The molecular structure of this compound can be described as follows:
- IUPAC Name : this compound
- Molecular Formula : C10H8ClN2O4S
- CAS Number : 672949-89-2
The biological activity of this compound is primarily attributed to its interaction with various biological macromolecules. The proposed mechanisms include:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in critical biological pathways, potentially affecting cell signaling and metabolic processes.
- Receptor Modulation : It could interact with receptors to modulate signal transduction pathways, influencing cellular responses.
- Antimicrobial Activity : Similar compounds have demonstrated efficacy against various pathogens, suggesting potential antibacterial or antifungal properties.
Biological Activities
Research has highlighted several biological activities associated with nitrobenzoate derivatives, which may extend to this compound:
- Antimicrobial Properties : Nitrobenzoate compounds have been reported to possess significant antibacterial activity against Gram-positive and Gram-negative bacteria. For instance, a study found that nitrobenzoate derivatives inhibited the growth of E. coli and Pseudomonas aeruginosa .
- Anticancer Potential : Nitrobenzoate derivatives have shown promise in cancer research. They may induce apoptosis in cancer cells and inhibit tumor growth by interfering with microtubule dynamics and other cellular processes .
Study 1: Antimicrobial Activity
A study evaluated the antimicrobial efficacy of various nitrobenzoate derivatives, including this compound. The results indicated that this compound exhibited notable antibacterial activity against Staphylococcus aureus and Escherichia coli, with MIC values comparable to established antibiotics .
| Pathogen | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 8 |
| Escherichia coli | 4 |
| Pseudomonas aeruginosa | 16 |
Study 2: Anticancer Activity
Another investigation focused on the anticancer effects of nitrobenzoate derivatives. The study demonstrated that this compound inhibited the proliferation of breast cancer cells (MDA-MB-231) in vitro. The compound was found to induce apoptosis and disrupt cell cycle progression at concentrations as low as 10 µM .
| Concentration (µM) | Apoptosis Induction (%) |
|---|---|
| 1 | 20 |
| 10 | 50 |
| 20 | 85 |
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for preparing (2-chloro-1,3-thiazol-5-yl)methyl 4-nitrobenzoate, and how do reaction conditions influence yield?
- Methodological Answer : Synthesis typically involves coupling reactions between thiazole derivatives and nitrobenzoic acid esters. Key reagents include thionyl chloride or oxalyl dichloride for activating carboxylic acids, with N-methylacetamide or DMF as catalysts. Reaction temperature (0–50°C) and solvent choice (dichloromethane, benzene) significantly affect reaction time (1–12 hours) and purity . For example, using oxalyl dichloride in DMF at 50°C yields solid products confirmed via NMR, while lower temperatures (0–20°C) reduce side reactions .
Q. How can researchers confirm the structural integrity of this compound after synthesis?
- Methodological Answer : Combine spectroscopic and crystallographic techniques:
- NMR : Analyze chemical shifts for the thiazole ring (δ 7.5–8.5 ppm for aromatic protons) and nitrobenzoate ester (δ 8.0–8.3 ppm for nitro-aromatic protons) .
- X-ray crystallography : Use SHELX programs (e.g., SHELXL for refinement) to resolve bond lengths and angles. For example, triclinic crystal systems (space group P1) with unit cell parameters a = 7.97 Å, b = 9.17 Å, c = 10.44 Å have been reported for related thiazole esters .
Q. What are the documented biological activities of structurally similar thiazole-nitrobenzoate derivatives?
- Methodological Answer : Analogues like thiamethoxam (a neonicotinoid) show insecticidal activity by targeting nicotinic acetylcholine receptors. Structure-activity relationship (SAR) studies suggest the 2-chloro-thiazole group enhances binding affinity, while the nitro group stabilizes metabolic degradation . Bioassays using in vitro receptor-binding assays and in vivo insect mortality studies are recommended for activity screening .
Advanced Research Questions
Q. How can crystallographic data resolve discrepancies in molecular conformation between computational models and experimental results?
- Methodological Answer : Employ SHELXTL or ORTEP-III to visualize electron density maps and validate hydrogen-bonding interactions (e.g., C–H···O bonds in packing diagrams). For example, triclinic systems may exhibit torsional strain in the thiazole-nitrobenzoate linkage, requiring refinement with TWINABS for twinned data . Discrepancies in bond angles >2° from DFT calculations warrant re-evaluation of solvent effects or crystal-packing forces .
Q. What analytical strategies are effective for detecting environmental degradation products of this compound?
- Methodological Answer : Use LC-MS/MS with electrospray ionization (ESI) to monitor metabolites like desmethyl derivatives (e.g., N-desmethylthiamethoxam, m/z 247.1). Hydrolysis products (e.g., 4-nitrobenzoic acid) can be quantified via HPLC-UV at 254 nm. Validate methods using spiked soil/water samples with recovery rates >85% .
Q. How do reaction kinetics vary between classical and microwave-assisted synthesis for this compound?
- Methodological Answer : Microwave irradiation reduces reaction time from hours to minutes (e.g., 30 minutes at 100°C vs. 12 hours conventionally). Monitor reaction progress via TLC (Rf ~0.5 in ethyl acetate/hexane) and compare activation energies using Arrhenius plots. Higher yields (>90%) are achievable due to uniform heating and reduced side-product formation .
Q. What safety protocols are critical for handling nitro-containing thiazole derivatives?
- Methodological Answer : Follow EU Regulation 790/2009 guidelines: Use fume hoods for nitrosamine mitigation, wear nitrile gloves, and avoid skin contact (R22: Harmful if swallowed). Store at ≤4°C in amber vials to prevent photodegradation. For spills, neutralize with 10% sodium bicarbonate before disposal .
Data Contradiction Analysis
Q. Why do reported melting points and NMR shifts vary across studies for similar compounds?
- Methodological Answer : Variations arise from polymorphic forms (e.g., triclinic vs. monoclinic crystals) and solvent residues. For instance, melting points may differ by 2–5°C due to trapped dichloromethane. Use DSC to confirm purity (>95%) and repeat NMR in deuterated DMSO to standardize solvent effects .
Q. How can conflicting bioactivity data between in vitro and in vivo studies be reconciled?
- Methodological Answer : Address metabolic differences using hepatic microsome assays (e.g., rat S9 fraction) to identify detoxification pathways. For example, cytochrome P450-mediated oxidation of the thiazole ring may reduce in vivo efficacy compared to in vitro receptor assays .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
